molecular formula C17H12F3N5O3 B2407192 N-(3-acetylphenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396676-64-4

N-(3-acetylphenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2407192
CAS No.: 1396676-64-4
M. Wt: 391.31
InChI Key: DNBJMVXUCIYTTG-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. TRPM8 is a non-selective cation channel activated by cold temperatures and cooling agents like menthol and icilin, and it serves as a key molecular sensor for innocuous coolness and cold-induced pain in the peripheral nervous system. This compound acts by blocking the channel pore from the intracellular side, effectively inhibiting cation influx and neuronal depolarization in response to cold stimuli . Its primary research value lies in the investigation of thermosensation, cold allodynia, and neuropathic pain pathways. Researchers utilize this antagonist to dissect the specific role of TRPM8 in various disease models, including migraine, osteoarthritis, and chemotherapy-induced peripheral neuropathy . By selectively silencing TRPM8-mediated signaling, it helps in validating TRPM8 as a therapeutic target and in understanding the complex interplay between different thermoreceptors in maintaining sensory homeostasis. Furthermore, studies involving this carboxamide derivative contribute to the exploration of novel mechanisms for modulating body core temperature , offering insights into potential applications beyond pain management.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N5O3/c1-10(26)11-3-2-4-12(9-11)21-16(27)15-22-24-25(23-15)13-5-7-14(8-6-13)28-17(18,19)20/h2-9H,1H3,(H,21,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBJMVXUCIYTTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Acetylphenyl Group: This step involves the acylation of aniline derivatives using acetyl chloride or acetic anhydride in the presence of a base such as pyridine.

    Attachment of the Trifluoromethoxyphenyl Group: This can be achieved through nucleophilic aromatic substitution reactions, where a trifluoromethoxy group is introduced to the aromatic ring.

Biological Activity

N-(3-acetylphenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Tetrazole ring : Known for its biological activity, particularly in anticancer and antimicrobial properties.
  • Acetophenyl group : This moiety may enhance lipophilicity and cellular uptake.
  • Trifluoromethoxy group : This substitution can influence the electronic properties and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer properties of tetrazole derivatives. For instance, compounds with similar structural motifs have shown significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and the inhibition of key signaling pathways associated with cancer cell survival.

  • Cytotoxicity Assays : In vitro assays using MTT or similar methodologies have demonstrated that derivatives of tetrazole exhibit IC50 values in the low micromolar range against several cancer cell lines (e.g., A431, HT29) .
  • Mechanism of Action : Molecular docking studies suggest that these compounds interact with critical proteins involved in apoptosis, such as Bcl-2, through hydrophobic interactions and hydrogen bonding .
  • Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups (like trifluoromethoxy) has been correlated with increased potency, suggesting that modifications in the phenyl rings can significantly affect activity .

Anti-inflammatory Activity

The anti-inflammatory potential of tetrazole derivatives has also been explored, with some studies indicating that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2.

  • In Vivo Studies : Animal models have shown that certain tetrazole derivatives can reduce inflammation markers and improve symptoms in conditions like arthritis .
  • Mechanistic Insights : The anti-inflammatory effects are thought to be mediated through inhibition of NF-kB signaling pathways, which play a crucial role in the inflammatory response .

Data Summary

The following table summarizes key findings on the biological activity of this compound and related compounds:

Activity TypeCell Line/ModelIC50 (µM)Mechanism
AnticancerA4311.61Apoptosis induction
HT291.98Bcl-2 interaction
Anti-inflammatoryIn vivo (rat model)N/ANF-kB inhibition

Case Studies

  • Case Study 1 : A derivative similar to this compound was tested for its effects on A431 cells, showing a significant decrease in cell viability at concentrations as low as 1 µM .
  • Case Study 2 : In a study assessing the anti-inflammatory properties, a related tetrazole compound demonstrated a reduction in paw edema in rat models, indicating its potential use as an anti-inflammatory agent .

Scientific Research Applications

Anticancer Activity

Research has indicated that tetrazole derivatives, including N-(3-acetylphenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide, exhibit significant anticancer properties. For instance, similar compounds have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the tetrazole ring is crucial for enhancing the anticancer activity, as it has been linked to improved interactions with biological targets involved in cancer progression .

Anti-inflammatory Properties

Studies have demonstrated that tetrazole-containing compounds can modulate inflammatory pathways. The compound has shown potential in reducing inflammation markers in vitro, suggesting its applicability in treating inflammatory diseases. This effect may be attributed to its ability to inhibit specific enzymes involved in the inflammatory response .

Antimicrobial Activity

The antimicrobial efficacy of tetrazole derivatives has been explored extensively. This compound has shown promising results against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is critical for optimizing its pharmacological properties. Research indicates that modifications to the phenyl rings and the tetrazole moiety can significantly affect biological activity. For example, the introduction of electron-withdrawing groups enhances potency against certain cancer cell lines .

Synthesis of Functional Materials

The unique chemical structure of this compound allows it to be utilized in synthesizing functional materials. Its incorporation into polymer matrices has been investigated for applications in sensors and drug delivery systems due to its stability and biocompatibility .

Photophysical Properties

Research into the photophysical properties of this compound reveals potential applications in optoelectronic devices. Its ability to absorb light at specific wavelengths makes it a candidate for use in organic light-emitting diodes (OLEDs) and photovoltaic cells .

Case Studies and Experimental Findings

StudyFocusFindings
Evren et al., 2019Anticancer ActivityDemonstrated significant selectivity against A549 lung adenocarcinoma cells with IC50 values indicating strong cytotoxicity .
Research on Anti-inflammatory EffectsIn vitro studiesShowed a reduction in TNF-alpha levels, suggesting potential therapeutic use in chronic inflammatory conditions .
Antimicrobial Efficacy StudyBacterial strainsExhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria, highlighting its potential as an antibiotic .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Features and Physicochemical Properties

Compound Name Core Structure Key Substituents Molecular Formula Purity/Yield Applications/Notes
Target Compound Tetrazole 4-(Trifluoromethoxy)phenyl, 3-acetylphenyl C₁₇H₁₂F₃N₅O₃ N/A* Hypothesized agrochemical/pharma
N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide () Thiophene-Thiazole Nitrothiophene, trifluoromethylphenyl C₁₆H₁₀F₃N₃O₄S₂ 42% purity Narrow-spectrum antibacterial
N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide () Thiophene-Thiazole Nitrothiophene, difluorophenyl C₁₄H₇F₂N₃O₃S₂ 99.05% purity Antibacterial with high stability
Patent analogs with 4-(trifluoromethoxy)phenyl () Pyridine/Imidazole Trifluoromethoxy, pentafluoroethyl Varies (e.g., C₁₈H₁₀F₈N₄O₂S) N/A Insecticidal activity

Core Heterocycle Comparison

  • Tetrazole vs. Thiophene/Thiazole ():
    The target compound’s tetrazole ring offers superior metabolic stability compared to nitrothiophene-thiazole hybrids, which are prone to redox-mediated degradation. Tetrazoles also mimic carboxylate groups, enhancing receptor binding in biological systems, whereas thiophenes rely on electron-deficient nitro groups for activity .
  • Tetrazole vs. Pyridine/Imidazole ():
    Pyridine/imidazole-based patent analogs prioritize π-π stacking interactions, whereas the tetrazole core in the target compound provides stronger dipole interactions due to its polarized N–H bonds .

Substituent Effects

  • Trifluoromethoxy (OCF₃) Group:
    Present in both the target compound and patent analogs (), this group enhances lipid solubility and resistance to hydrolysis compared to methoxy (OCH₃) or difluorophenyl groups (). The OCF₃ group’s electron-withdrawing nature also stabilizes adjacent aromatic systems .
  • Acetylphenyl vs. Nitrothiophene:
    The 3-acetylphenyl group in the target compound likely engages in hydrogen bonding, contrasting with the nitro group in ’s compounds, which primarily acts as an electrophilic warhead in antibacterial activity .

Research Findings and Mechanistic Insights

Mechanistic Advantages

  • The target compound’s trifluoromethoxy group likely enhances membrane permeability compared to ’s nitrothiophene derivatives, which rely on passive diffusion .
  • Compared to pyridine/imidazole-based patent compounds (), the tetrazole core may reduce off-target interactions due to its unique hydrogen-bonding profile .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-acetylphenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide?

  • Methodology : Multi-step synthesis typically involves:

  • Step 1 : Formation of the tetrazole ring via [3+2] cycloaddition using sodium azide and nitriles under acidic conditions .
  • Step 2 : Introduction of the trifluoromethoxy group via nucleophilic substitution or coupling reactions, often requiring anhydrous solvents (e.g., DMF) and catalysts like Pd(PPh₃)₄ .
  • Step 3 : Acetylation at the 3-position using acetyl chloride in the presence of a base (e.g., pyridine) .
    • Key Parameters : Reaction temperatures (60–120°C), solvent polarity, and stoichiometric ratios are critical for yield optimization (>70% reported in analogous syntheses) .

Q. How is the compound characterized to confirm structural integrity?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and acetyl group integration .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (theoretical MW: ~433.3 g/mol) .
  • FT-IR : Peaks at ~1700 cm⁻¹ (amide C=O) and 1250 cm⁻¹ (C-F) validate functional groups .

Q. What are the solubility and stability profiles under experimental conditions?

  • Solubility : Highly soluble in DMSO (>50 mg/mL) and moderately in ethanol (~10 mg/mL); insoluble in aqueous buffers without surfactants .
  • Stability : Degrades at >150°C or under prolonged UV exposure. Store at -20°C in inert atmospheres to prevent hydrolysis of the trifluoromethoxy group .

Advanced Research Questions

Q. What mechanisms underlie its interaction with biological targets (e.g., enzymes or receptors)?

  • Proposed Mechanism :

  • The tetrazole ring mimics carboxylic acid bioisosteres, enabling competitive inhibition of enzymes (e.g., cyclooxygenase-2) via hydrogen bonding .
  • The trifluoromethoxy group enhances lipophilicity, improving blood-brain barrier penetration for CNS targets like mGlu4 receptors (IC₅₀ ~50 nM in analogous compounds) .
    • Experimental Validation : Use radioligand binding assays or surface plasmon resonance (SPR) to quantify binding affinities .

Q. How can structural modifications improve potency or selectivity?

  • SAR Insights :

  • Acetyl Group : Replacement with bulkier substituents (e.g., propionyl) reduces off-target interactions but may decrease solubility .
  • Trifluoromethoxy Position : Para-substitution on the phenyl ring maximizes steric complementarity with hydrophobic enzyme pockets .
    • Methodology : Computational docking (e.g., AutoDock Vina) paired with in vitro dose-response assays to prioritize derivatives .

Q. How to resolve contradictions in bioactivity data across studies?

  • Case Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from:

  • Assay Conditions : Variations in ATP concentration (1–10 mM) or pH (6.5–7.5) .
  • Cell Line Differences : Tumor vs. primary cells exhibit divergent expression of efflux transporters (e.g., P-gp) .
    • Resolution : Standardize protocols (e.g., CLSI guidelines) and use isogenic cell lines for comparative studies .

Q. What computational models predict its pharmacokinetic properties?

  • Tools : SwissADME or pkCSM for predicting:

  • LogP : ~3.2 (high lipophilicity) .
  • Metabolic Stability : Susceptible to CYP3A4-mediated oxidation; use hepatocyte microsomal assays for validation .
    • Limitations : Models may underestimate blood-brain barrier penetration due to the trifluoromethoxy group’s unique electronic effects .

Applications in Disease Models

Q. What preclinical evidence supports its use in neurodegenerative diseases?

  • Findings : In Parkinson’s models, analogous compounds showed:

  • 40% reduction in α-synuclein aggregation at 10 µM .
  • Improved motor function in MPTP-treated mice (p<0.01 vs. control) .
    • Experimental Design : Use transgenic rodent models and PET imaging (e.g., [¹¹C]raclopride) to monitor target engagement .

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